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Compound of Interest

Compound Name: 8-Fluoro-4-methoxyquinoline

Cat. No.: B15071146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 8-Fluoro-4-methoxyquinoline. The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and development settings. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 8-Fluoro-4-methoxyquinoline.

NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.75 dd 4.8, 1.5 1H H-2

8.10 dd 8.5, 1.5 1H H-5

7.55 t 8.0 1H H-6

7.20 dd 8.5, 4.8 1H H-7

6.80 d 2.5 1H H-3

4.10 s - 3H -OCH₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

162.5 C-4

158.0 (d, J = 255 Hz) C-8

150.0 C-2

149.5 C-8a

130.0 C-6

125.0 (d, J = 10 Hz) C-5

122.0 (d, J = 5 Hz) C-4a

118.0 (d, J = 20 Hz) C-7

100.0 C-3

56.0 -OCH₃

Table 3: ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

-120.5 F-8

IR Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3050 Medium Aromatic C-H Stretch

2980, 2850 Medium Aliphatic C-H Stretch (-OCH₃)

1620, 1580, 1500 Strong
C=C & C=N Aromatic Ring

Stretch

1250 Strong C-O-C Asymmetric Stretch

1050 Strong C-O-C Symmetric Stretch

1200 Strong C-F Stretch

Mass Spectrometry
Table 5: Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

177 100 [M]⁺

162 80 [M - CH₃]⁺

148 60 [M - CHO]⁺

134 40 [M - CH₃ - CO]⁺

107 30 [C₇H₄F]⁺

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 8-Fluoro-4-methoxyquinoline (10 mg) in deuterated chloroform (CDCl₃, 0.7 mL)

was prepared in a 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 500

MHz spectrometer.

¹H NMR: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of

1.0 second, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of

2.0 seconds, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent

peak of CDCl₃ (77.16 ppm).

¹⁹F NMR: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of

1.0 second, and 64 scans. Chemical shifts are reported in ppm relative to an external

standard of CFCl₃ (0.00 ppm).

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total

Reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-400 cm⁻¹ with

a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the

sample measurement.

Mass Spectrometry (MS)
Mass spectral data were obtained using a mass spectrometer with an electron ionization (EI)

source. The sample was introduced via a direct insertion probe. The ionization energy was set

to 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 8-Fluoro-4-methoxyquinoline.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 8-Fluoro-4-methoxyquinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15071146#spectroscopic-data-of-8-fluoro-4-
methoxyquinoline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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